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Compound Name: N-(4-Methoxyphenyl)benzamide

Cat. No.: B181161

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)benzamide and its derivatives represent a versatile scaffold in medicinal
chemistry, demonstrating a broad spectrum of biological activities. This benzamide core,
characterized by a methoxy-substituted phenyl ring linked to a benzoyl group via an amide
bond, serves as a valuable template for the development of novel therapeutic agents. The
presence of the methoxyphenyl group influences the molecule's electronic properties, solubility,
and interactions with biological targets, while the benzamide moiety offers sites for chemical
modification to fine-tune pharmacological activity. This document provides a comprehensive
overview of the applications of N-(4-Methoxyphenyl)benzamide derivatives, including detailed
experimental protocols and a summary of their biological activities.

Synthesis of N-(4-Methoxyphenyl)benzamide
Derivatives

The primary method for synthesizing N-(4-Methoxyphenyl)benzamide and its analogues is
through the condensation reaction of an amine with a carboxylic acid derivative, typically an
acyl chloride. This nucleophilic acyl substitution reaction forms the stable amide bond that
characterizes this class of compounds.
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General Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of N-(4-
Methoxyphenyl)benzamide derivatives.

Materials:

e 4-Methoxyaniline (or a substituted aniline)

e Benzoyl chloride (or a substituted benzoyl chloride)

e Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
o Base (e.g., Triethylamine (Et3N), Pyridine)

o Saturated sodium bicarbonate (NaHCOs3) solution

¢ 2N Hydrochloric acid (HCI) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Solvents for recrystallization (e.g., Toluene, Ethanol/water)

Procedure:

o Dissolve the aniline derivative (1.0 equivalent) and the base (2.0 equivalents) in the
anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon).

e Cool the mixture to 0 °C in an ice bath.
» Add the benzoyl chloride derivative (1.1 equivalents) dropwise to the stirred solution.

 Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).[1]

» Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO:s.
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Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM)

two additional times.

Combine the organic layers and wash with 2N HCI solution, followed by brine.

Dry the organic layer over anhydrous MgSOa4 or Naz2SOa, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system to yield the pure

N-(4-Methoxyphenyl)benzamide derivative.[2]

Characterize the final product using techniques such as *H NMR, 3C NMR, and mass

spectrometry.[2]
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Figure 1: General workflow for the synthesis of N-arylbenzamide derivatives.

Biological Activities and Applications

Derivatives of N-(4-Methoxyphenyl)benzamide have been investigated for a wide range of
therapeutic applications, as summarized in the following sections.

Anticancer Activity

Several studies have highlighted the potential of N-(4-Methoxyphenyl)benzamide derivatives
as anticancer agents, targeting various mechanisms of cancer progression.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as
potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cell
proliferation and survival.[3] Compound C9 from this series demonstrated significant inhibitory
activity against multiple non-small cell lung cancer (NSCLC) cell lines with FGFR1
amplification.[3] Mechanistic studies revealed that C9 induces cell cycle arrest at the G2 phase,
promotes apoptosis, and inhibits the phosphorylation of FGFR1 and its downstream signaling
proteins PLCy1 and ERK.[3]
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Figure 2: Simplified FGFR1 signaling pathway and inhibition by a benzamide derivative.

Certain derivatives, such as 4-chloro-N-(3-((E)-3-(4-hydroxy-3-
methoxyphenyl)acryloyl)phenyl)benzamide (C-4), have been shown to reverse multidrug
resistance (MDR) in cancer cells.[4] This is achieved through the reversible inhibition of P-
glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic
drugs.[4] By inhibiting P-gp, C-4 increases the intracellular concentration of anticancer drugs,
thereby enhancing their cytotoxic effects.[4]

Table 1: Anticancer Activity of N-(4-Methoxyphenyl)benzamide Derivatives
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Cancer Cell Mechanism

Compound ) Assay ICs0 (M) ) Reference
Line of Action
NCI-H520 o FGFR1

C9 Cell Viability 1.36 +£0.27 o [3]
(NSCLC) Inhibition
NCI-H1581 o FGFR1

C9 Cell Viability 1.25+0.23 o [3]
(NSCLC) Inhibition
NCI-H226 o FGFR1

C9 Cell Viability 231+£041 o [3]
(NSCLC) Inhibition
NCI-H460 o FGFR1

C9 Cell Viability 2.14+0.36 . [3]
(NSCLC) Inhibition
NCI-H1703 o FGFR1

C9 Cell Viability 1.85+0.32 o [3]
(NSCLC) Inhibition

G2/M cell
) MIA PaCa-2 Antiproliferati - cycle arrest,

4 _ Not specified ] [5]

(Pancreatic) ve Apoptosis
induction
Antiviral Activity

N-phenylbenzamide derivatives have emerged as a novel class of antiviral agents, particularly
against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).

Compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) have
demonstrated potent activity against multiple strains of EV71 at low micromolar concentrations
with low cytotoxicity.[2]

A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523),
has shown significant anti-HBV activity against both wild-type and drug-resistant strains.[6] The
proposed mechanism involves the upregulation of the intracellular levels of APOBEC3G (A3G),
a host cytidine deaminase with antiviral properties.[6]
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Figure 3: Proposed antiviral mechanism of IMB-0523 via APOBEC3G upregulation.

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

Selectiv
Compo . Cell ICs0 TCso ity Referen
Virus . Assay
und Line (nM) (M) Index ce
(S)
EV71
le Vero Antiviral 57+£0.8 620+ 0.0 >108 [2]
(SZ-98)
HBV
IMB- _ HepG2.2. _
(Wild- Anti-HBV ~ 1.99 >100 >50 [6]
0523 15
type)
HBV
IMB- HepG2.2. )
(Drug- Anti-HBY  3.30 >100 >30 [6]
0523 _ 15
resistant)
Anthelmintic Activity

A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed
promising anthelmintic properties against the nematode Toxocara canis.[7] This compound
exhibited a time- and concentration-dependent effect on parasite viability, similar to
albendazole, but with significantly lower cytotoxicity to human and animal cell lines.[7] The
proposed mechanism of action, akin to other benzimidazoles, is the binding to tubulin, which
disrupts microtubule formation and depletes glycogen stores in the parasite.[7]

Table 3: Anthelmintic Activity of N-(4-methoxyphenyl)pentanamide
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] Time to
. Concentrati
Compound Parasite Effect Effect Reference
on (uM)
(hours)

N-(4-
methoxyphen ) Immobilizatio

~ T.canisL3 50 48 [7]
yl)pentanami n
de
N-(4-
methoxyphen )

) T. canis L3 50 Death 72 [7]
yl)pentanami
de
Albendazole ] Immobilizatio

T. canis L3 50 24 [7]
(control) n
Albendazole )
T. canis L3 50 Death 48 [7]

(control)

Antiplatelet and Antimicrobial Activities

Derivatives of N-(4-Methoxyphenyl)benzamide have also been explored for their antiplatelet
and antimicrobial activities.

Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have shown potent
antiplatelet aggregation activities induced by adenosine diphosphate (ADP) or arachidonic acid
(AA).[8] For instance, compound 6c was a strong inhibitor of ADP-induced aggregation, while
6f was potent against AA-induced aggregation.[8] Importantly, these compounds exhibited low
cytotoxicity.[8]

Table 4: Antiplatelet Aggregation Activity of Benzamide Derivatives

Compound Inducer ICs0 (M) Reference
6¢c ADP 3.84 [8]
6f AA 3.12 [8]
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Fatty acid amides derived from 4-methoxybenzylamine have been synthesized and evaluated
as antimicrobial agents.[9][10][11] These compounds have shown activity against various
bacterial and fungal strains.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxicity of N-(4-
Methoxyphenyl)benzamide derivatives against cancer cell lines.

Materials:

e Cancer cell lines

e Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
e Test compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCI)
o 96-well plates

e Microplate reader

Procedure:

o Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 puL of complete
medium and incubate for 24 hours at 37°C in a 5% COz2 incubator.

o Prepare serial dilutions of the test compounds in culture medium. The final DMSO
concentration should be below 0.5%.

* Remove the medium from the wells and add 100 uL of the medium containing the test
compounds at various concentrations. Include wells with vehicle (DMSO) as a control.
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Incubate the plate for 48-72 hours at 37°C and 5% COs..
Add 10 pL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

Carefully remove the medium and add 100 uL of solubilization solution to each well to

dissolve the formazan crystals.
Shake the plate gently for 15 minutes.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.
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Figure 4: Workflow of the MTT cell viability assay.
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In Vitro Anthelmintic Assay

This protocol provides a method for evaluating the anthelmintic activity of test compounds
using adult earthworms (Pheretima posthuma) as a model organism.

Materials:

e Adult Indian earthworms (Pheretima posthuma)

e Test compounds

o Standard drug (e.g., Albendazole, Piperazine citrate)

e Normal saline

e Dimethylformamide (DMF) or DMSO as a solvent

o Petri dishes

e Stopwatch

Procedure:

e Wash the earthworms with normal saline to remove any fecal matter.

o Prepare different concentrations of the test compounds and the standard drug in normal
saline containing a small amount of DMF or DMSO to aid dissolution. A vehicle control with
the same concentration of the organic solvent should also be prepared.

» Place one earthworm of approximately equal size in each Petri dish containing 25 mL of the
test, standard, or control solution.

e Observe the earthworms and record the time taken for paralysis and death.
o Paralysis is noted when the worms do not move even when shaken vigorously.

o Death is confirmed when the worms lose their motility completely, followed by fading of their
body color.
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Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial
compounds.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Test compounds dissolved in DMSO

Standard antimicrobial drug

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

e In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth
medium.

 Inoculate each well with the microbial suspension to achieve a final concentration of
approximately 5 x 10> CFU/mL.

« Include a positive control (microorganism in broth without compound) and a negative control
(broth only).

 Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and
duration for fungi.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism.
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Conclusion

The N-(4-Methoxyphenyl)benzamide scaffold is a promising starting point for the
development of new therapeutic agents with diverse pharmacological activities. The synthetic
accessibility and the potential for chemical modification make this class of compounds highly
attractive for medicinal chemistry research. The protocols and data presented in these
application notes provide a valuable resource for scientists working in drug discovery and
development, facilitating further exploration of the therapeutic potential of N-(4-
Methoxyphenyl)benzamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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